molecular formula C29H48N2O2 B13817057 2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one

2beta,16beta-Dipiperidino-5alpha-androstan-3alpha-ol-17-one

Cat. No.: B13817057
M. Wt: 456.7 g/mol
InChI Key: KUCISTFXMDQUHG-BJVUPQECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is a synthetic steroidal compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of hydroxyl and piperidino groups attached to the androstan backbone, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include piperidine, hydroxylating agents, and various catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from reaction mixtures. The specific conditions and reagents used can vary depending on the scale of production and the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for various medical conditions.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and piperidino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-2beta,16beta-dipiperidino-5-alpha-androstan-17-one is unique due to the presence of both hydroxyl and piperidino groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry .

Properties

Molecular Formula

C29H48N2O2

Molecular Weight

456.7 g/mol

IUPAC Name

(2S,3R,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3/t20-,21+,22-,23-,24-,25-,26+,28-,29-/m0/s1

InChI Key

KUCISTFXMDQUHG-BJVUPQECSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)N4CCCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@@H](C5)O)N6CCCCC6)C

Canonical SMILES

CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C

Origin of Product

United States

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